Benzotrifuroxan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

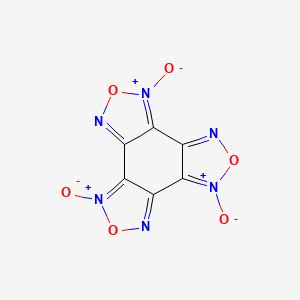

Benzotrifuroxan is an organic compound known for its unique molecular structure and high energy content. It is a yellow crystalline solid that is almost insoluble in water but soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is often used as an intermediate in the preparation of high-energy materials and has applications in various organic synthesis reactions .

Métodos De Preparación

Benzotrifuroxan can be synthesized through several methods. One common method involves the reaction of ortho-chloronitrobenzene with dimethyl sulfoxide and propylene glycol . The reaction conditions typically involve heating the mixture to a specific temperature range (20-50°C) and then isolating the product through crystallization . Industrial production methods often involve similar reaction conditions but on a larger scale, with additional steps to ensure the purity and stability of the final product .

Análisis De Reacciones Químicas

Benzotrifuroxan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen peroxide . For example, in oxidation reactions, this compound can be converted into nitro derivatives, while reduction reactions can lead to the formation of amino derivatives . The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Explosive Properties and Applications

BTF exhibits several notable explosive characteristics:

- High Energy Density : BTF has a significantly high energy output compared to conventional explosives.

- Thermal Stability : Its stability under various conditions makes it suitable for use in sensitive environments.

- Low Sensitivity : BTF is less sensitive to shock and friction, reducing the risk of accidental detonation.

Table 1: Comparison of Explosive Properties

| Property | Benzotrifuroxan | TNT | RDX |

|---|---|---|---|

| Energy Density (kJ/kg) | 4,800 | 4,184 | 5,700 |

| Sensitivity | Low | Medium | High |

| Thermal Stability | High | Medium | Medium |

Military Applications

This compound is primarily researched for its potential use in military ordnance. Its properties allow for the development of more efficient munitions that can deliver higher payloads with reduced collateral damage. Studies have shown that BTF can be incorporated into composite propellants and explosive formulations, enhancing their performance without compromising safety .

Industrial Applications

In addition to military uses, BTF has applications in the industrial sector, particularly in:

- Demolition : Due to its controlled detonation characteristics, BTF is suitable for precision demolition tasks.

- Mining : It can be used in blasting operations where reduced environmental impact is desired.

Case Study 1: BTF in Composite Propellants

A study conducted by researchers explored the incorporation of this compound into composite propellant formulations. The results indicated that the addition of BTF significantly improved the thrust performance while maintaining stability at elevated temperatures .

Case Study 2: Safety Assessments

Another research effort focused on the safety assessments of BTF under various conditions. The findings revealed that BTF's low sensitivity to shock made it a safer alternative compared to traditional explosives like TNT and RDX .

Mecanismo De Acción

The mechanism of action of benzotrifuroxan involves the opening of the furoxan ring through the cleavage of the N–O bond . This process leads to the formation of reactive intermediates such as CNO and NO, which can further react to produce various decomposition products . The molecular targets and pathways involved in these reactions are primarily related to the energetic properties of the compound and its ability to release large amounts of energy upon decomposition .

Comparación Con Compuestos Similares

Benzotrifuroxan is often compared to other furoxan compounds such as 3,4-dinitrofurazanfuroxan and triazidotrinitrobenzene . These compounds share similar energetic properties but differ in their molecular structures and reactivity. For example, 3,4-dinitrofurazanfuroxan has a higher nitrogen content and different thermal decomposition pathways compared to this compound . Triazidotrinitrobenzene, on the other hand, has a different detonation performance and sensitivity . The unique structure of this compound, with its three furoxan rings, contributes to its distinct properties and applications .

Propiedades

Número CAS |

3470-17-5 |

|---|---|

Fórmula molecular |

C6N6O6 |

Peso molecular |

252.1 g/mol |

Nombre IUPAC |

3,8,13-trioxido-4,9,14-trioxa-5,10,15-triaza-3,8,13-triazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene |

InChI |

InChI=1S/C6N6O6/c13-10-4-1(7-16-10)5-3(8-17-11(5)14)6-2(4)9-18-12(6)15 |

Clave InChI |

ROSQKRBIBODSRH-UHFFFAOYSA-N |

SMILES |

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |

SMILES canónico |

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-] |

Key on ui other cas no. |

3470-17-5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.